Product packaging for Ethyl isobutyl sulfide(Cat. No.:CAS No. 1613-45-2)

Ethyl isobutyl sulfide

Cat. No.: B167976
CAS No.: 1613-45-2
M. Wt: 118.24 g/mol
InChI Key: OIRKGXWQBSPXLQ-UHFFFAOYSA-N
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Description

Contextual Significance of Organosulfur Compounds in Contemporary Chemistry

Organosulfur compounds, organic molecules containing a carbon-sulfur bond, are fundamental to chemistry, biology, and industry. jmchemsci.com They are ubiquitous in nature, forming the basis of essential amino acids like cysteine and methionine, and are found in fossil fuels. chemeurope.combritannica.com The diverse chemical properties of sulfur, including its various oxidation states, allow these compounds to participate in a wide array of transformations, making them invaluable building blocks in organic synthesis. nih.govnih.gov

In medicinal chemistry, organosulfur compounds are a cornerstone, with many exhibiting a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. jmchemsci.comnih.govresearchgate.netpensoft.net Molecules found in garlic, such as allicin, are well-known examples of bioactive natural organosulfur products. chemeurope.comtandfonline.com Furthermore, the agrochemical industry relies heavily on these compounds, with approximately 30% of modern agrochemicals containing at least one sulfur atom. researchgate.net Their applications also extend to materials science, where they are used as precursors for advanced materials and polymers. eurekalert.orgresearchgate.net

Delineation of Current Research Frontiers and Prospective Avenues for Ethyl Isobutyl Sulfide (B99878)

While dedicated research on ethyl isobutyl sulfide is still emerging, current studies and prospective applications highlight its potential in several key areas. smolecule.comfoodb.ca

Chemical Synthesis and Intermediates : A primary research focus is its role as a precursor in organic synthesis. vulcanchem.com The oxidation of this compound to produce ethyl isobutyl sulfone is a significant reaction, with ongoing research exploring more sustainable, "green" chemistry approaches using oxidizing agents like hydrogen peroxide. smolecule.com The resulting sulfones are valued for their thermal stability. smolecule.com This positions this compound as a valuable intermediate for creating more complex molecules for the pharmaceutical and agrochemical industries. vulcanchem.comsmolecule.com

Mineral Processing : Derivatives of this compound have demonstrated significant utility in industrial applications. For instance, N-Ethyl-O-Isobutyl Thiocarbamate and ethyl isobutyl xanthogenic acetate (B1210297) are used as selective flotation collectors in mineral processing. vulcanchem.comresearchgate.net Research has shown these compounds can effectively enhance the separation of copper and zinc ores, improving the grade of copper concentrate. vulcanchem.comresearchgate.net Future work may focus on developing new, more efficient, and selective derivatives for ore beneficiation.

Flavor and Fragrance : Like many thioethers, this compound possesses a characteristic scent, making it a compound of interest for the flavor and fragrance industry. vulcanchem.com Prospective research could involve more detailed investigations into its specific sensory profile and its potential application as a component in complex fragrance and flavor formulations. smolecule.com

Exploration of Biological Activity : Many dialkylthioethers are known to have biological properties, such as antimicrobial or antifungal activities. smolecule.com A promising avenue for future research is the systematic screening of this compound and its derivatives for similar bioactivities.

Table 2: Key Reactions of this compound

Reaction Type Reagents Products Significance Reference
Oxidation Hydrogen peroxide, Potassium permanganate (B83412) Sulfoxides (C₆H₁₄SO), Sulfones (C₆H₁₄SO₂) Synthesis of sulfones for materials applications vulcanchem.comsmolecule.com
Reduction Lithium aluminum hydride Thiols Cleavage of C-S bonds vulcanchem.com

| Nucleophilic Substitution | N/A (as a reactant) | N/A | Primary synthesis route for the compound itself | vulcanchem.com |

Interdisciplinary Relevance within Chemical Sciences

The study of this compound intersects with several branches of chemistry, underscoring its interdisciplinary importance.

Organic Chemistry : The synthesis of this compound, typically via nucleophilic substitution reactions, and its subsequent transformations (oxidation, reduction) are classic examples within organic chemistry. vulcanchem.com It serves as a model substrate for studying the reactivity of the carbon-sulfur bond, a topic of fundamental interest. nih.gov

Materials Science : Through its derivatives, this compound has established relevance in materials science. Its use in creating flotation agents for the mining industry is a direct application. vulcanchem.comresearchgate.net Furthermore, the sulfones synthesized from it are stable compounds that could find use in the development of specialized polymers or other materials. smolecule.com

Analytical Chemistry : The detection and quantification of this compound rely on modern analytical techniques. Gas chromatography (GC) is the principal method used for its separation and analysis in complex mixtures, which is crucial for quality control in industrial settings. vulcanchem.com Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are indispensable for its structural confirmation. nih.gov

Agrochemistry and Medicinal Chemistry : Although direct applications are not yet widespread, the role of this compound as a building block is highly relevant. The broader class of organosulfur compounds is vital in the development of new fungicides, herbicides, and pharmaceuticals. jmchemsci.comresearchgate.net As a readily available thioether, it represents a potential starting point for the synthesis of novel, bioactive sulfur-containing molecules. vulcanchem.comsmolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14S B167976 Ethyl isobutyl sulfide CAS No. 1613-45-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethylsulfanyl-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14S/c1-4-7-5-6(2)3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRKGXWQBSPXLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00333926
Record name Ethyl isobutyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1613-45-2
Record name Ethyl isobutyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Investigations of Alkyl Sulfides

Classical and Contemporary Synthetic Approaches to Thioethers

The synthesis of thioethers, also known as sulfides, is a fundamental transformation in organic chemistry, with broad applications in various fields. These compounds, characterized by a sulfur atom bonded to two alkyl or aryl groups, can be prepared through a variety of classical and modern synthetic methods.

Nucleophilic Substitution Reactions in Carbon-Sulfur Bond Formation

A cornerstone of thioether synthesis lies in nucleophilic substitution reactions, where a sulfur-based nucleophile attacks an electrophilic carbon atom, leading to the formation of a carbon-sulfur (C-S) bond.

A widely employed and classical method for the preparation of unsymmetrical sulfides is the alkylation of thiolate anions with alkyl halides. tandfonline.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.orgmsu.edu The process begins with the deprotonation of a thiol (R-SH) using a suitable base to generate a highly nucleophilic thiolate anion (RS⁻). pearson.com This anion then attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group to form the desired thioether. libretexts.orgpearson.com

The choice of base and solvent is crucial for the success of this reaction. tandfonline.com Common bases include alkali metal hydroxides and carbonates. tandfonline.com For instance, the synthesis of ethyl isobutyl sulfide (B99878) can be achieved by reacting ethanethiol (B150549) with 1-bromo-2-methylpropane (B43306) in the presence of potassium hydroxide (B78521) in an ethanol (B145695) solvent system, typically under mild heating. vulcanchem.com The nucleophilicity of the thiolate anion is significantly greater than that of its oxygen analog, the alkoxide ion, which makes this a highly efficient method. libretexts.orglibretexts.org

A variety of alkylating agents can be used, including primary and secondary alkyl halides. libretexts.org However, due to the SN2 nature of the reaction, tertiary alkyl halides are generally unsuitable as they tend to undergo elimination reactions. pearson.com The reaction is also chemoselective, as the "soft" sulfur nucleophile preferentially attacks the "soft" electrophilic carbon of the alkyl halide over other potential electrophilic sites. tandfonline.com

Table 1: Examples of Thioether Synthesis via Alkylation of Thiolate Anions

ThiolAlkyl HalideBaseSolventProductYield (%)
Ethanethiol1-Bromo-2-methylpropaneKOHEthanolEthyl isobutyl sulfideHigh
ThiophenolBenzyl (B1604629) chlorideK₂CO₃DMFBenzyl phenyl sulfide~100
2-MercaptoethanolMethyl iodideK₂CO₃DMF2-(Methylthio)ethanolHigh

This table presents illustrative examples of the alkylation of thiolate anions for the synthesis of various thioethers, highlighting the reactants, conditions, and typical yields.

An alternative approach to thioether synthesis involves the reaction of alkyl halides with metal sulfides. This method is particularly useful for the preparation of symmetrical sulfides. In this reaction, a metal sulfide, such as sodium sulfide (Na₂S), acts as the sulfur source. The sulfide ion (S²⁻) sequentially displaces halide ions from two molecules of an alkyl halide to form the dialkyl sulfide.

For instance, reacting an alkyl halide like ethyl bromide with sodium sulfide can produce diethyl sulfide. smolecule.com This method can also be adapted for the synthesis of unsymmetrical sulfides, although it may lead to mixtures of products. The use of sodium hydrogen sulfide (NaSH) can lead to the formation of thiols, which can then be alkylated in a subsequent step to yield unsymmetrical sulfides. sciensage.info

Alkylation of Thiolate Anions with Alkyl Halides

Advanced and Scalable Production Methods for Dialkyl Sulfides

For industrial-scale production of dialkyl sulfides, continuous flow processes are often favored over batch processes due to their efficiency, safety, and scalability. google.com One such method involves the reaction of alkenes with hydrogen sulfide (H₂S) over a solid, particulate catalyst in a two-reactor system. google.comgoogle.com

In the first reactor, an alkene is reacted with an excess of H₂S to produce a crude mercaptan. google.com The effluent from this reactor is then passed into a second reactor where it is reacted with elemental sulfur in the presence of a catalyst, such as a zeolite, to form the dialkyl disulfide or polysulfides. google.comgoogle.com The molar ratio of the reactants can be adjusted to favor the formation of either disulfides or polysulfides. google.com This continuous process offers an economical route for the large-scale manufacture of these compounds. google.com

Role of Phase-Transfer Catalysis in Alkyl Sulfide Synthesis

Phase-transfer catalysis (PTC) has emerged as a powerful tool for the synthesis of thioethers, offering advantages such as mild reaction conditions, shorter reaction times, and the ability to use readily available and inexpensive reagents. tandfonline.comtandfonline.com This technique facilitates the reaction between reactants that are in different phases, typically an aqueous phase containing the nucleophile (e.g., thiolate anion) and an organic phase containing the substrate (e.g., alkyl halide). tandfonline.com

A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), transports the nucleophile from the aqueous phase to the organic phase, where the reaction occurs. sciensage.infotandfonline.com This method has been successfully applied to the synthesis of both alkyl aryl sulfides and dialkyl sulfides with high yields. tandfonline.com The use of PTC can significantly enhance the rate of reaction and often leads to cleaner products with easier work-up procedures. nitrkl.ac.in For example, the synthesis of various thioethers has been achieved by reacting alkyl or benzyl halides with sodium hydrogen sulfide in the presence of TBAB in a two-phase system. sciensage.info

Elucidation of Reaction Mechanisms in this compound Synthesis

The primary route for the synthesis of this compound involves the nucleophilic substitution reaction between an ethanethiolate anion and an isobutyl halide (e.g., 1-bromo-2-methylpropane). vulcanchem.com This reaction proceeds through a classic SN2 mechanism.

The key steps in the mechanism are as follows:

Formation of the Nucleophile: Ethanethiol is deprotonated by a base, such as potassium hydroxide, to form the ethanethiolate anion (CH₃CH₂S⁻). This anion is a potent nucleophile due to the high polarizability and negative charge on the sulfur atom. pearson.com

Nucleophilic Attack: The ethanethiolate anion attacks the electrophilic carbon atom of 1-bromo-2-methylpropane. This attack occurs from the backside of the carbon-bromine bond, in a trajectory opposite to the leaving group. msu.edu

Transition State: A transient, high-energy transition state is formed where a partial bond exists between the sulfur atom and the carbon atom, and the carbon-bromine bond is partially broken. The carbon atom at the reaction center is in a state of inversion. msu.edu

Product Formation: The carbon-bromine bond breaks completely, and the bromide ion departs as the leaving group. A new carbon-sulfur bond is formed, resulting in the product, this compound. The stereochemistry at the reaction center, if it were chiral, would be inverted. msu.edu

The SN2 nature of this reaction is supported by the fact that primary alkyl halides, like 1-bromo-2-methylpropane, are excellent substrates for this type of transformation. libretexts.org The steric hindrance around the electrophilic carbon is minimal, allowing for easy backside attack by the nucleophile.

Identification and Characterization of Reaction Intermediates

The synthesis of alkyl sulfides, such as this compound, typically proceeds through nucleophilic substitution reactions where a thiolate anion attacks an alkyl halide. openstax.orglibretexts.org While the direct observation and characterization of transient intermediates in these reactions can be challenging, modern computational and spectroscopic methods have provided significant insights.

In related systems, the formation of radical intermediates has been identified under specific conditions, such as pyrolysis. For instance, the phenylthiyl radical has been generated in the gas phase from the pyrolysis of allylphenyl sulfide and subsequently isolated and characterized in an argon matrix. rsc.org While not directly involving this compound, this demonstrates the potential for radical pathways in sulfide chemistry under high-energy conditions.

Furthermore, studies on the reaction of hydroxyl radicals with various alkyl sulfides have confirmed the formation of OH-alkyl sulfide adducts as key intermediates. acs.org These adducts are formed through the addition of the OH radical to the sulfur atom. acs.org For example, computational studies on dipropyl and dibutyl sulfide-OH adducts have shown that the bond strength of these intermediates increases with alkyl substitution. acs.org

In the context of metal-catalyzed synthesis, intermediates involving metal-sulfur bonds are crucial. For example, in nickel-catalyzed aryl sulfide synthesis, an aryl-Ni-SR species is a key intermediate formed through the oxidative addition of the catalyst to an aryl sulfide. acs.org Similarly, synthetic models of enzymatic [Fe4S4]-alkyl clusters have been synthesized and characterized to understand the electronic structure of these biologically relevant intermediates. nih.gov These studies reveal that the alkyl group can influence the charge distribution within the iron-sulfur cluster. nih.gov

Kinetic Studies and Reaction Pathway Analysis

Kinetic studies are fundamental to understanding the reaction pathways of alkyl sulfide synthesis. The synthesis of sulfides from thiols and alkyl halides is well-established to follow an S(_N)2 mechanism. openstax.orglibretexts.org The rate of this reaction is influenced by the nature of the alkyl halide and the nucleophilicity of the thiolate.

Kinetic models for the thermal decomposition (pyrolysis) of alkyl sulfides like diethyl sulfide and ethyl methyl sulfide have been developed using rule-based automated kinetic model builders. researchgate.net These models, which include numerous elementary reactions and species, have shown good agreement with experimental data and help in visualizing the main reaction pathways through element flux diagrams. researchgate.netresearchgate.net

The oxidation of alkyl sulfides has also been the subject of detailed kinetic analysis. The reaction of hydroxyl radicals with alkyl sulfides proceeds via a two-channel mechanism involving either direct hydrogen abstraction or the formation of an OH adduct which then reacts with oxygen. acs.org A steady-state approximation applied to the adduct allows for the derivation of an expression for the effective oxidation rate. acs.org

In the oxidation of alkyl phenyl sulfides by various oxidizing agents, Michaelis-Menten type kinetics have been observed, suggesting the formation of an intermediate complex in a pre-equilibrium step. oup.com The reaction rates are influenced by the electronic properties of the substituents on the phenyl ring, with electron-donating groups generally increasing the reaction rate. ias.ac.in

Influence of Solvent Systems and Temperature on Reaction Efficiency

The efficiency of this compound synthesis is significantly affected by the choice of solvent and the reaction temperature. For S(_N)2 reactions, which are common in sulfide synthesis, polar aprotic solvents are generally preferred. chemistrysteps.com These solvents can solvate the cation but not the nucleophilic anion, thereby increasing the nucleophile's reactivity. libretexts.org In a one-pot synthesis of styryl alkyl sulfides, polar aprotic solvents like DMSO and DMF were found to give good to excellent yields, while non-polar or polar protic solvents resulted in very low product yields. conicet.gov.ar

Temperature is another critical parameter. In the synthesis of styryl alkyl sulfides, optimizing the temperature was crucial for achieving high yields. For instance, a reaction in DMF at 50 °C gave an excellent yield, whereas higher temperatures were required in DMSO. conicet.gov.ar In a solvent-free synthesis of various sulfides, the optimal temperature was found to be 100 °C. researchgate.net

For the oxidation of sulfides, temperature also plays a key role. In the selective oxidation of thioanisole (B89551) to its sulfoxide (B87167) using a water-soluble manganese porphyrin catalyst, the conversion increased significantly with temperature up to 60 °C. worldscientific.com However, at temperatures above 60 °C, the selectivity towards the sulfoxide decreased due to over-oxidation to the sulfone. worldscientific.com

Oxidative Transformations of Alkyl Sulfides

Selective Oxidation to Sulfoxides

The selective oxidation of sulfides to sulfoxides is a synthetically important transformation, as sulfoxides are valuable intermediates. conicet.gov.ar A variety of oxidizing agents and catalytic systems have been developed to achieve this conversion with high chemoselectivity, minimizing the over-oxidation to sulfones. acsgcipr.orgjchemrev.com

Hydrogen peroxide is a commonly used "green" oxidant for this purpose. nih.govmdpi.com The reaction can be performed under transition-metal-free conditions, for example, using glacial acetic acid as a solvent and promoter. nih.govmdpi.com This method is simple, safe, and provides high yields of sulfoxides. nih.gov Catalytic amounts of acids can sometimes suppress the formation of sulfones. acsgcipr.org

Various metal-based catalysts have also been employed to enhance the selectivity and efficiency of sulfide oxidation. Water-soluble manganese porphyrins, acting as mimics of cytochrome P450, have been used to catalyze the selective oxidation of sulfides with hydrogen peroxide in aqueous solutions. worldscientific.com Other effective catalysts include ceric ammonium nitrate (B79036) supported on silica (B1680970) gel, Mn2ZnO4 spinel nanoparticles, and various rhodium and tantalum complexes. organic-chemistry.orgjsynthchem.com The choice of catalyst and reaction conditions, such as solvent and temperature, is crucial for controlling the selectivity. For instance, in photocatalytic aerobic oxidation using TiO2, the choice of solvent was critical, with methanol (B129727) providing high selectivity for the sulfoxide. rsc.org

To maximize the yield of the desired sulfoxide, careful control of the reaction stoichiometry and the mode of oxidant addition is essential. acsgcipr.org

Table 1: Catalytic Systems for Selective Oxidation of Sulfides to Sulfoxides

Catalyst System Oxidant Solvent Key Features Reference(s)
Manganese Porphyrin H₂O₂ Water Mimics cytochrome P450, high selectivity at optimal temperature. worldscientific.com
HNO₃ / FeBr₃ O₂ (from air) Acetonitrile Catalytic cycle involving N₂O₄, gives sulfoxide without sulfone contamination. conicet.gov.ar
Glacial Acetic Acid H₂O₂ Acetic Acid Transition-metal-free, simple, "green" method with high yields. nih.govmdpi.com
Mn2ZnO4 Nanoparticles H₂O₂ Ethanol Heterogeneous, recyclable catalyst, high chemoselectivity. jsynthchem.com
TiO₂ (Visible Light) O₂ Methanol Synergistic photocatalytic oxidation, high selectivity. rsc.org
Tantalum Carbide H₂O₂ - Recyclable catalyst, high yields of sulfoxides. organic-chemistry.org

Further Oxidation to Sulfones and Mechanistic Insights

Sulfides can be further oxidized to sulfones, often by using stronger oxidizing agents or more forcing reaction conditions than those used for sulfoxide synthesis. acsgcipr.org Many reagents used for sulfoxide formation will also produce sulfones if used in excess or at higher temperatures. worldscientific.comacsgcipr.org

Hydrogen peroxide in the presence of acetic acid and a solid acid catalyst like Amberlyst 15 has been shown to be an effective system for the complete oxidation of sulfides to sulfones. researchgate.net In this two-step process, hydrogen peroxide is the main oxidant for the initial conversion to the sulfoxide, while peracetic acid, formed in situ, is crucial for the subsequent oxidation to the sulfone. researchgate.net The formation of sulfone is influenced by the concentration of H₂O₂, temperature, and the amount of catalyst. researchgate.net Other systems for sulfone synthesis include sodium chlorite (B76162) with hydrochloric acid and urea-hydrogen peroxide with phthalic anhydride. organic-chemistry.orgnih.gov

Mechanistic studies on the oxidation of sulfides by permanganate (B83412) suggest a 1,3-dipolar cycloaddition mechanism. uregina.ca Computational studies support this pathway over previously proposed mechanisms like direct oxygen-atom transfer or initial manganese-sulfur interaction. uregina.ca The reaction proceeds through a cyclic Mn(V) intermediate. uregina.ca For oxidations using H₂O₂ and acetic acid, the proposed mechanism involves the formation of peroxyacetic acid, which then acts as the effective oxidant. researchgate.net

Table 2: Reagent Systems for Oxidation of Sulfides to Sulfones

Reagent/Catalyst System Oxidant Solvent Mechanistic Aspect/Key Feature Reference(s)
Acetic Acid / Amberlyst 15 H₂O₂ - Two-step process; peracetic acid oxidizes sulfoxide to sulfone. researchgate.net
Niobium Carbide H₂O₂ - Recyclable catalyst, efficiently affords sulfones. organic-chemistry.org
Sodium Chlorite / HCl In situ ClO₂ Ethyl Acetate (B1210297) Practical and scalable method, high yields. nih.gov
Urea-Hydrogen Peroxide / Phthalic Anhydride Urea-H₂O₂ Ethyl Acetate Metal-free, environmentally benign oxidation. organic-chemistry.org
Potassium Permanganate KMnO₄ Neutral pH Proceeds via a 1,3-dipolar cycloaddition mechanism. uregina.ca

Oxidative Cleavage and Formation of Secondary Sulfur Species

Under certain oxidative conditions, the carbon-sulfur bonds in alkyl sulfides can be cleaved. This process, known as oxidative C-S bond cleavage, can lead to the formation of various secondary products, including sulfonates and carbonyl compounds. researchgate.net

Photooxidation of alkyl 4-nitrophenyl sulfides using singlet oxygen has been shown to induce oxidative cleavage of the C-S bond. researchgate.netacs.org Similarly, a system using trans-5-hydroperoxy-3,5-dimethyl-1,2-dioxolan-3-yl ethaneperoxate with potassium hydroxide generates singlet oxygen, which effectively cleaves C-S bonds in various organosulfur compounds at room temperature, yielding carbonyl compounds. researchgate.netresearchgate.net

The cleavage and functionalization of C-S bonds are generally challenging due to the inertness of these bonds. researchgate.net However, novel catalytic protocols are being developed to achieve this transformation selectively. For example, synergistic catalysis involving cobalt nanoparticles has been reported for the oxidative cleavage and ammoxidation of organosulfur compounds. researchgate.net

In some cases, the oxidation of sulfides can lead to the formation of secondary sulfur species like sulfinic and sulfonic acids as by-products, particularly when using halogen-based oxidants. jchemrev.com

Other Characteristic Chemical Reactions of Dialkyl Sulfides

Dialkyl sulfides, including this compound, are characterized by the chemical reactivity of the sulfur atom. The presence of lone electron pairs on the sulfur atom makes it nucleophilic, while the carbon-sulfur bonds, being weaker than corresponding carbon-carbon bonds, are susceptible to cleavage under thermal stress. wikipedia.org

Nucleophilic Reactivity of the Sulfur Center in Substitution Reactions

The sulfur atom in dialkyl sulfides is more nucleophilic than the oxygen atom in ethers, a consequence of its valence electrons being further from the nucleus and less tightly held. openstax.org This heightened nucleophilicity allows dialkyl sulfides to readily engage in SN2 reactions with primary alkyl halides to form stable trialkylsulfonium salts. openstax.orglibretexts.org

In a characteristic reaction, this compound can react with an alkyl halide like methyl iodide. The sulfur atom acts as the nucleophile, attacking the electrophilic methyl carbon and displacing the iodide ion to yield an ethylisobutylmethylsulfonium salt. wikipedia.org This process is a classic example of nucleophilic substitution. vulcanchem.comraena.ai The formation of such sulfonium (B1226848) salts is a foundational reaction demonstrating the nucleophilic character of the sulfur center. libretexts.orgwikipedia.org

Table 1: Nucleophilic Substitution of this compound

Reactant (Electrophile) Product (Sulfonium Salt) Reaction Type
Methyl Iodide Ethylisobutylmethylsulfonium Iodide SN2 Alkylation
Ethyl Bromide Diethylisobutylsulfonium Bromide SN2 Alkylation
Benzyl Chloride Benzylethylisobutylsulfonium Chloride SN2 Alkylation

Thermal Decomposition Pathways and Radical Formation

The thermal decomposition of dialkyl sulfides typically proceeds via free-radical mechanisms. researchgate.netresearchgate.net The process is initiated by the homolytic cleavage of a carbon-sulfur (C–S) bond, which is generally the weakest bond in the molecule. wikipedia.orgresearchgate.net The bond dissociation energy for a C-S bond in a compound like dimethyl sulfide is approximately 73 kcal/mol (305 kJ/mol), which is lower than that of a C-O bond in dimethyl ether (77 kcal/mol) or a C-C bond in ethane (B1197151) (100 kcal/mol). wikipedia.org

For this compound, pyrolysis would lead to the initial formation of alkyl and thioalkyl radicals through one of two primary cleavage pathways:

Cleavage of the Ethyl-Sulfur bond: CH₃CH₂–S–CH₂(CH₃)₂ → CH₃CH₂• + •S–CH₂(CH₃)₂

Cleavage of the Isobutyl-Sulfur bond: CH₃CH₂–S–CH₂(CH₃)₂ → CH₃CH₂S• + •CH₂(CH₃)₂

These initial radical species are highly reactive and will propagate a series of subsequent reactions, including hydrogen abstraction from other molecules, radical recombination, and disproportionation to form a complex mixture of products. researchgate.netdtic.mil These products can include smaller alkanes and alkenes (like ethane and ethene), thiols, and other sulfur-containing compounds. dtic.milrsc.orgresearchgate.net

Table 2: Primary Radical Species and Potential Decomposition Products

Initial Radical Formed Formula Potential Subsequent Products
Ethyl Radical CH₃CH₂• Ethane, Ethene
Isobutyl Radical •CH₂CH(CH₃)₂ Isobutane, Isobutylene
Ethanethiol Radical CH₃CH₂S• Diethyl disulfide, Ethane, Hydrogen Sulfide
Isobutanethiol Radical •SCH₂CH(CH₃)₂ Diisobutyl disulfide, Isobutane, Hydrogen Sulfide

Electrophilic Activation and Derivatization Studies

While inherently nucleophilic, the sulfur center of this compound can be activated to react with electrophiles, most commonly through oxidation. pearson.com The oxidation of sulfides is a versatile method for derivatization, yielding sulfoxides and, upon further oxidation, sulfones. wikipedia.orgjchemrev.comresearchgate.net

A variety of oxidizing agents can be employed for this transformation. acsgcipr.org Mild oxidizing agents, such as hydrogen peroxide (H₂O₂) or sodium periodate, are often used for the selective conversion of a sulfide to a sulfoxide. vulcanchem.comjchemrev.com Stronger oxidizing agents, including potassium permanganate (KMnO₄) or peroxy acids, can oxidize the sulfide directly to the sulfone, or oxidize the intermediate sulfoxide to the sulfone. vulcanchem.compearson.comorganic-chemistry.org

The reactions are as follows:

Oxidation to Sulfoxide: CH₃CH₂–S–CH₂(CH₃)₂ + [O] → CH₃CH₂–S(O)–CH₂(CH₃)₂

Oxidation to Sulfone: CH₃CH₂–S(O)–CH₂(CH₃)₂ + [O] → CH₃CH₂–S(O)₂–CH₂(CH₃)₂

These derivatization reactions are significant as they alter the chemical properties of the molecule. The resulting sulfoxides and sulfones have different applications, and the oxidation process is a key step in their synthesis. jchemrev.comnih.gov

Table 3: Oxidation and Derivatization of this compound

Oxidizing Reagent Product Product Class
Hydrogen Peroxide (H₂O₂) (controlled) Ethyl Isobutyl Sulfoxide Sulfoxide
Sodium Periodate (NaIO₄) Ethyl Isobutyl Sulfoxide Sulfoxide
Potassium Permanganate (KMnO₄) Ethyl Isobutyl Sulfone Sulfone
Meta-chloroperoxybenzoic acid (m-CPBA) Ethyl Isobutyl Sulfone Sulfone

Environmental Chemistry and Biogeochemical Cycling of Alkyl Sulfides

Abiotic Transformation and Degradation Pathways

Abiotic degradation involves non-biological processes that transform ethyl isobutyl sulfide (B99878) in the environment. These pathways include hydrolysis, photochemical degradation, and chemical oxidation.

Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. For thioethers like ethyl isobutyl sulfide, this process is generally slow under typical environmental pH and temperature conditions. The hydrolysis of similar compounds, such as the chemical warfare agent simulant 2-chloroethyl ethyl sulfide (CEES), has been studied to understand the mechanisms involved. researchgate.net The reaction can be influenced by factors such as pH, with both acid and base-catalyzed mechanisms possible, though neutral hydrolysis is often the most relevant in the environment. viu.calibretexts.org The hydrolysis of esters, a related class of compounds, demonstrates that the reaction rate is dependent on the presence of acids or bases. libretexts.orglibretexts.org For some organosulfur compounds, hydrolysis can lead to the formation of alcohols and other degradation products. viu.ca However, for simple dialkyl sulfides, hydrolysis is not considered a primary degradation pathway due to the stability of the carbon-sulfur bond.

Photochemical degradation, or photolysis, involves the breakdown of chemical compounds by light energy. In the atmosphere, volatile organic compounds (VOCs) like this compound can react with photochemically generated oxidants. nih.gov In aquatic systems, photolysis can occur in the surface layers of lakes and rivers where sunlight is available. inflibnet.ac.in The degradation of the chemical warfare agent simulant 2-chloroethyl ethyl sulfide (CEES) on titanium dioxide (TiO2) surfaces has been shown to be initiated by UV irradiation, leading to its decomposition. jim.org.cnacs.org The presence of sunlight can lead to reactions with nitrogen oxides (NOx) to form photochemical oxidants like ozone. nih.gov For some sulfur compounds, photolysis can be a significant degradation pathway, leading to various transformation products. researchgate.net

This compound is susceptible to oxidation by various environmental oxidants. vulcanchem.com The sulfur atom in the molecule is the primary site of reaction. vulcanchem.com Common environmental oxidants include hydroxyl radicals (•OH) in the atmosphere and in aquatic systems, as well as ozone (O3). The oxidation of sulfides can lead to the formation of sulfoxides and, with further oxidation, sulfones. vulcanchem.comacsgcipr.orgorganic-chemistry.org These oxidation reactions can be catalyzed by various substances and are a major pathway for the transformation of alkyl sulfides in the environment. acsgcipr.orgconicet.gov.ar The rate of oxidation is influenced by the specific oxidant and the reaction conditions. For example, oxidation with hydrogen peroxide can yield sulfoxides and sulfones. vulcanchem.comorganic-chemistry.org

Photochemical Degradation Processes in Atmospheric and Aquatic Systems

Biotic Transformation Mechanisms in Environmental Matrices

Biotic transformations are degradation processes mediated by living organisms, primarily microorganisms. These processes are crucial for the breakdown of many organic compounds in soil and water.

Microorganisms in soil and water play a significant role in the degradation of organic pollutants. inflibnet.ac.inmdpi.com The biodegradation of alkyl sulfides can occur under both aerobic and anaerobic conditions. mdpi.com In aerobic environments, bacteria and fungi can utilize alkyl sulfides as a source of carbon and energy. asm.orgwhiterose.ac.uk The degradation often starts with the oxidation of the sulfur atom or the alkyl chain. oup.com For instance, some bacteria can degrade related ether compounds by initiating oxidation at the carbon atom adjacent to the heteroatom. asm.org The efficiency of microbial degradation is influenced by environmental factors such as nutrient availability, pH, and temperature. nih.gov In some cases, the presence of other organic compounds can enhance degradation through co-metabolism. whiterose.ac.uknih.gov

FactorInfluence on Microbial Degradation
Oxygen Availability Aerobic degradation is generally faster for many organic compounds.
Nutrient Levels Availability of nitrogen and phosphorus can stimulate microbial activity. inflibnet.ac.in
pH Optimal pH ranges exist for different microbial populations.
Temperature Affects microbial metabolic rates.
Co-contaminants Can either inhibit or enhance degradation through co-metabolism. whiterose.ac.uk

This table summarizes key environmental factors influencing the microbial degradation of organic compounds like this compound.

The microbial degradation of this compound is facilitated by specific enzymes. Monooxygenases and dioxygenases are key enzymes involved in the initial oxidation of sulfides. mdpi.com Cytochrome P450 monooxygenases, found in various bacteria and fungi, are known to catalyze the oxidation of sulfides to sulfoxides. mdpi.comuomus.edu.iq Some bacterial strains, like Rhodococcus, have been shown to be effective in the bio-oxidation of alkyl aryl sulfides. mdpi.com The enzymatic oxidation can be highly selective, sometimes producing chiral sulfoxides. mdpi.comconicet.gov.armdpi.com The process involves the transfer of an oxygen atom to the sulfur atom of the sulfide. uomus.edu.iq

Enzyme ClassFunction in Sulfide DegradationExample Microorganism
Monooxygenases Catalyze the initial oxidation of sulfides to sulfoxides. whiterose.ac.ukmdpi.comRhodococcus sp. mdpi.com
Dioxygenases Also involved in the oxidation of sulfur-containing compounds. mdpi.comPseudomonas sp.
Cytochrome P450 A large family of enzymes that can perform sulfoxidation. mdpi.comuomus.edu.iqAspergillus sp. conicet.gov.ar

This table outlines the major classes of enzymes involved in the biotransformation of sulfides and provides examples of microorganisms that produce them.

Microbial Degradation Pathways in Soil and Water

Environmental Transport Mechanisms and Distribution of this compound

The environmental journey of this compound is dictated by a series of physical and chemical processes that govern its movement and partitioning between air, water, and soil. Its inherent properties, such as volatility and affinity for soil particles, determine its distribution and ultimate fate in the environment.

Once in the atmosphere, the transport and dispersion of alkyl sulfides are simulated using sophisticated atmospheric transport models. Global chemical transport models like the Goddard Earth Observing System—Chemistry (GEOS-Chem) and regional models such as CHIMERE are widely used to study the atmospheric journey of sulfur compounds like dimethyl sulfide (DMS). mdpi.comcopernicus.org These models incorporate meteorological data, emission sources, and chemical reaction schemes to predict the distribution of these compounds on a global or regional scale. mdpi.comcopernicus.orgescholarship.org For example, studies using GEOS-Chem have been crucial in understanding the conversion of DMS and its impact on aerosol formation in the marine boundary layer. mdpi.com Such models are essential tools for estimating the atmospheric residence time and potential long-range transport of volatile sulfur compounds, including this compound. eolss.net

Table 1: Henry's Law Constants for Selected Sulfides and Related Compounds

CompoundHenry's Law Constant (kH°)Temperature (K)Reference
Diethyl Sulfide4600 mol/(kg*bar)298.15 nist.gov
Isobutyl Alcohol9.78 x 10⁻⁶ atm-m³/mol298.15 nih.gov

The movement of this compound in the terrestrial environment is heavily influenced by its interaction with soil and sediment particles, a process governed by adsorption and desorption. ecetoc.org Adsorption is the adherence of chemical molecules to the surface of solid particles, while desorption is their release back into the soil solution. des.qld.gov.au For non-ionic organic compounds like this compound, adsorption is primarily driven by partitioning into the soil organic matter. ecetoc.orgchemsafetypro.com

The key parameter for quantifying this partitioning is the organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.comepa.gov A high Koc value indicates strong adsorption to soil organic matter, leading to lower mobility, while a low Koc value suggests the chemical is more mobile in soil. chemsafetypro.com Specific Koc values for this compound are not available, but data for related sulfur-containing compounds, such as pesticides, can offer insights. For example, the pesticide terbufos (B1683085) has a much higher adsorption coefficient than its more water-soluble and mobile degradation products, terbufos sulfoxide (B87167) and terbufos sulfone. tandfonline.com This pattern, where the parent sulfide is less mobile than its oxidized metabolites, is a common observation. tandfonline.comapvma.gov.au

Adsorption is often a rapid initial process, but it can be followed by a much slower phase where the compound gradually diffuses into the complex matrix of soil organic matter and into micropores within soil particles. ecetoc.org This slow diffusion can lead to a fraction of the chemical becoming sequestered in the soil, with very slow desorption rates. Desorption dynamics are critical as they control the sustained release of the compound into groundwater or its availability for volatilization and degradation. des.qld.gov.auepa.gov

Table 2: Soil Mobility Classification Based on Koc

Log KocMobility ClassImplication for Transport
< 2.7HighLikely to move with soil water; potential for leaching
2.7 - 3.5MediumModerate movement expected
> 3.5LowStrongly sorbed to soil; limited movement
> 4.5ImmobileVery strongly bound; potential concern for terrestrial organisms

This table provides a general classification scheme for interpreting Koc values, as described in sources like chemsafetypro.com.

Leaching is the process by which dissolved chemicals are transported downward through the soil profile with percolating water, potentially reaching groundwater. The leaching potential of this compound is directly related to its solubility in water and its adsorption characteristics (Koc). cabidigitallibrary.org Compounds with low Koc values and high water solubility are more prone to leaching. chemsafetypro.comapvma.gov.au

Given that oxidized metabolites of similar sulfur compounds, like aldicarb (B1662136) sulfoxide and aldicarb sulfone, are known to be highly mobile and have been detected in groundwater, it is plausible that transformation products of this compound could also pose a risk to groundwater quality. apvma.gov.au The migration of these compounds is influenced by several factors, including soil type, rainfall intensity, and the depth of the water table. apvma.gov.aucabidigitallibrary.org For instance, soils with low organic matter content, such as sandy soils, offer fewer adsorption sites, thereby increasing the leaching potential of contaminants. cabidigitallibrary.org The presence of interconnected aquifers and fractures in bedrock can further facilitate the widespread distribution of contaminants in groundwater systems. imrpress.comsavetheboundarywaters.org The contamination of groundwater by sulfur compounds from sources like landfills highlights the importance of understanding their subsurface mobility. mdpi.com

Adsorption and Desorption Dynamics in Soils and Sediments

Fate and Speciation of Alkyl Sulfide Transformation Products

Once released into the environment, this compound does not remain in its original form. It undergoes a series of transformations, particularly in the atmosphere, leading to a variety of degradation products with their own distinct environmental behaviors.

The primary driver of the atmospheric transformation of alkyl sulfides is their reaction with the hydroxyl (OH) radical, a highly reactive oxidant present during the day. miami.eduacs.org The reaction of OH radicals with alkyl sulfides like this compound proceeds through two main competing pathways:

Hydrogen Abstraction: The OH radical removes a hydrogen atom from one of the alkyl chains attached to the sulfur atom. This pathway ultimately leads to the formation of sulfur dioxide (SO₂). miami.edupnas.org

OH Addition: The OH radical adds directly to the sulfur atom, forming a sulfur-adduct intermediate (R₂SOH). miami.eduacs.orgrsc.org In the presence of atmospheric oxygen (O₂), this adduct can undergo further reactions. This addition pathway is a major contributor to the formation of oxidized sulfur species like sulfoxides. miami.edupnas.org

Studies on a range of alkyl sulfides, from dimethyl sulfide (DMS) to dibutyl sulfide, have confirmed this two-channel mechanism. miami.edu The relative importance of each pathway can depend on factors like temperature and the structure of the alkyl sulfide. rsc.orgrsc.org The oxidation of DMS, the most studied atmospheric sulfide, shows that the addition pathway can lead to products like dimethyl sulfoxide (DMSO) and methanesulfonic acid (MSA), while the abstraction pathway predominantly yields SO₂. pnas.org It is expected that the atmospheric oxidation of this compound would similarly yield ethyl isobutyl sulfoxide, sulfur dioxide, and other related acidic species.

The transformation products of this compound, such as its corresponding sulfoxide and sulfone, exhibit different environmental properties than the parent compound. vulcanchem.com Studies on sulfur-containing pesticides have shown that sulfoxide and sulfone metabolites are often more persistent in soil and water than the original sulfide. apvma.gov.auepa.govcambridge.org For example, the half-lives of disulfoton (B1670778) sulfoxide and sulfone can be up to 367 days, indicating significant persistence. epa.gov Similarly, terbufos sulfoxide and sulfone are more persistent in natural water than the parent terbufos. tandfonline.com

These oxidized sulfur species participate in the broader biogeochemical sulfur cycle. nih.govwikipedia.orgfrontiersin.org This complex cycle involves numerous transformations of sulfur compounds through various oxidation states, from reduced forms like sulfides (-2) to the most oxidized form, sulfate (B86663) (+6). wikipedia.orgrsc.org Intermediate species, including sulfoxides, sulfones, sulfites, and thiosulfates, are key hubs in these transformations, being subject to further microbial oxidation or reduction. nih.govfrontiersin.org The ultimate fate of the sulfur atom from this compound is likely its incorporation into the natural sulfate pool, a crucial nutrient in ecosystems. However, the persistence of intermediate oxidized products like sulfoxides and sulfones means they can be transported over significant distances in soil and water before this final transformation occurs. apvma.gov.auepa.gov

Role in Natural Systems and Biochemical Pathways

Natural Occurrence and Biosynthetic Origin

Ethyl isobutyl sulfide (B99878) belongs to the dialkylthioether class of organic compounds, which are characterized by a sulfur atom bonded to two alkyl groups. foodb.ca While specific documentation on the natural occurrence of ethyl isobutyl sulfide is limited, related aliphatic sulfides have been identified in various natural sources. For instance, ethyl isopropyl sulfide, a structural isomer, has been reported in ginger (Zingiber officinale). nih.govhmdb.ca

Volatile sulfur compounds are significant contributors to the aroma and flavor profiles of many plants and foods. Natural levels of compounds like ethyl formate (B1220265) and carbonyl sulfide have been found in grains such as wheat, barley, and oats, with their concentrations varying based on storage conditions like temperature and moisture content. ftic.co.il The presence of various thioethers in natural products suggests that this compound could potentially be a minor volatile component in some plant or microbial metabolomes, even if it has not been extensively documented. The study of volatile compounds in ginger, for example, has identified numerous odor-active molecules, including various sulfur-containing compounds, highlighting the complexity of its chemical profile. researchgate.net

The formation of carbon-sulfur (C-S) bonds in natural products is a complex process catalyzed by specific enzymes. Thioethers are synthesized through various enzymatic strategies, with one of the most prominent being reactions involving radical S-adenosylmethionine (rSAM) enzymes. nih.gov These enzymes utilize a [4Fe-4S] cluster to reductively cleave S-adenosylmethionine (SAM), generating a highly reactive 5'-deoxyadenosyl radical. researchgate.net This radical can abstract a hydrogen atom from an unactivated carbon on a substrate, creating a substrate radical. nih.govresearchgate.net

This radical intermediate can then react with a sulfur source to form a C-S bond. nih.gov In the biosynthesis of some natural products, the sulfur atom is provided by a cysteine residue within a peptide chain, which attacks the radical to form a thioether linkage. nih.govnih.govrsc.org This mechanism allows for the creation of thioether cross-links in ribosomally synthesized and post-translationally modified peptides (RiPPs). researchgate.netnih.gov While this process is well-studied in complex secondary metabolites, the precise enzymatic pathways for the biosynthesis of simple aliphatic thioethers like this compound in natural systems are not as clearly defined but likely involve related enzymatic principles. acs.orgnih.gov Another potential pathway involves thioether methyltransferase, which catalyzes the S-adenosylmethionine-dependent methylation of various thioethers. nih.gov

Table 1: Key Properties of this compound
PropertyValueSource
Molecular FormulaC6H14S nih.gov
Molecular Weight118.24 g/mol nih.gov
IUPAC Name1-ethylsulfanyl-2-methylpropane nih.gov
ClassDialkylthioether foodb.ca

Identification in Plant and Microbial Metabolomes (e.g., Ginger)

Metabolic Pathways Involving Sulfur-Containing Compounds

The metabolism of sulfur-containing compounds is a vital process in most organisms. The catabolism of xenobiotic thioethers often involves oxidation reactions. Enzymes such as cytochrome P450 (P450) and flavin-containing monooxygenases (FMO) are major catalysts in the metabolism of foreign compounds. nih.gov The sulfur atom in a thioether can be oxidized to form a sulfoxide (B87167) and subsequently a sulfone. beilstein-journals.orglibretexts.org Studies using the fungus Cunninghamella elegans, a model for mammalian metabolism, show that aryl α,α-difluoroethyl thioethers are rapidly converted to the corresponding sulfoxide and then more slowly to the sulfone. beilstein-journals.org While glutathione (B108866) conjugation is a primary detoxification route for many electrophilic compounds, the resulting thioether conjugates can sometimes undergo further metabolism that leads to toxicity. umaryland.edu

Central to endogenous sulfur metabolism is the catabolism of hydrogen sulfide (H₂S), a signaling molecule that is toxic at high concentrations. wikipedia.org The detoxification of H₂S is handled by a dedicated mitochondrial pathway. nih.govresearchgate.net This pathway prevents the accumulation of H₂S, which can inhibit critical enzymes like cytochrome c oxidase in the respiratory chain. wikipedia.org

A key enzyme in the mitochondrial sulfur catabolic pathway is Ethylmalonic Encephalopathy Protein 1 (ETHE1), also known as persulfide dioxygenase. wikipedia.orguniprot.org ETHE1 is a sulfur dioxygenase located in the mitochondrial matrix that plays an essential role in hydrogen sulfide catabolism. nih.govuniprot.org The process begins with the oxidation of H₂S by sulfide:quinone oxidoreductase (SQOR), which produces a persulfide. ETHE1 then catalyzes the oxidation of this persulfide, which is typically bound to an acceptor molecule like glutathione, to sulfite. wikipedia.orguniprot.orgnih.gov

In humans and other organisms, ETHE1 is critical for metabolic homeostasis. uniprot.org Deficiencies in ETHE1 activity lead to the accumulation of H₂S and the rare metabolic disorder ethylmalonic encephalopathy. wikipedia.orguniprot.org In the plant Arabidopsis, ETHE1 is crucial for situations involving high protein turnover, such as seed development and survival during carbohydrate starvation, where amino acids are used as alternative respiratory substrates. nih.govresearchgate.netnih.gov This highlights the enzyme's fundamental role in linking the catabolism of sulfur-containing amino acids, like cysteine, to the broader cellular energy metabolism. nih.govnih.gov

Table 2: Key Enzymes in Sulfur Compound Metabolism
Enzyme/Enzyme ClassFunctionSubstrates/ProductsSource
ETHE1 (Persulfide Dioxygenase)Catalyzes the oxidation of persulfides in the mitochondrial matrix.Substrate: Glutathione persulfide; Product: Sulfite wikipedia.orguniprot.orgnih.gov
Radical S-adenosylmethionine (rSAM) EnzymesCatalyze the formation of carbon-sulfur bonds in natural products.Uses S-adenosylmethionine to generate a radical for bond formation. nih.govresearchgate.netrsc.org
Cytochrome P450 (P450) MonooxygenasesOxidize xenobiotic thioethers.Substrate: Thioethers; Products: Sulfoxides, Sulfones nih.gov
Thioether MethyltransferaseCatalyzes the methylation of thioethers for excretion.Substrate: Thioethers; Product: Methyl sulfonium (B1226848) ions nih.gov

Microorganisms play a central and diverse role in the global sulfur cycle, transforming both inorganic and organic sulfur compounds. frontiersin.orgresearchgate.net Many microbes can use organosulfur compounds, such as sulfonates and thioethers, as a source of sulfur for growth, particularly when inorganic sulfate (B86663) is limited. oup.comethz.ch This process involves the expression of specific enzymes, like sulfatases and sulfonatases, that are typically repressed in the presence of sulfate. ethz.ch

The microbial sulfur cycle includes assimilatory pathways, where sulfate is reduced to sulfide for incorporation into amino acids like cysteine, and dissimilatory pathways used for energy generation. frontiersin.orgoup.com Sulfur-oxidizing bacteria (SOB) are vital in oxidizing reduced sulfur compounds. nih.gov The composition of SOB communities and their metabolic activities can be influenced by environmental factors such as pH, oxygen levels, and the availability of specific sulfur compounds like thiosulfate (B1220275). nih.gov For example, in some environments, the availability of thiosulfate dictates whether bacteria like Halothiobacillus spp., which perform complete sulfur oxidation, or other assemblages that carry out incomplete oxidation, will dominate. nih.gov This microbial diversity ensures the continuous cycling and biotransformation of sulfur compounds, including thioethers, in various ecosystems. frontiersin.orgresearchgate.net

Role of Specific Enzymes in Sulfur Metabolism (e.g., ETHE1)

Intermediacy in Broader Biogeochemical Sulfur Cycles

The biogeochemical cycling of sulfur is a complex series of microbially and chemically driven transformations of sulfur-containing compounds in the environment. Volatile sulfur compounds (VSCs) play a significant, albeit often transient, role in this cycle, acting as intermediates in the movement of sulfur between the biosphere, atmosphere, and geosphere. This compound, as a member of the dialkyl sulfide family, is situated within this dynamic framework. Its role is not as a major reservoir of sulfur, but rather as a short-lived intermediate that is subject to rapid formation and subsequent transformation.

Microorganisms are central to the production of VSCs from the decomposition of organic matter. annualreviews.orgnih.gov Sulfur-containing amino acids, such as methionine, serve as primary precursors for a variety of VSCs, including alkyl thiols and sulfides. researchgate.net Bacteria and fungi, through various enzymatic pathways, can break down these amino acids, leading to the formation of compounds like methanethiol, which can be further methylated to produce dimethyl sulfide and other related sulfides. annualreviews.org While the direct biosynthetic pathway for this compound is not extensively documented in scientific literature, its formation can be logically inferred from the known metabolic capabilities of microorganisms. The precursors, an ethyl group donor (potentially from ethanethiol) and an isobutyl group donor (derived from the amino acid leucine (B10760876) or its degradation products), are common in microbial metabolic pools. The enzymatic combination of these moieties would result in the formation of this compound.

Once formed and released into the environment, this compound becomes a substrate for further microbial and chemical reactions. The sulfur atom in this compound is in a reduced state and is therefore susceptible to oxidation. vulcanchem.com This oxidation can be carried out by a wide range of soil and water microorganisms. cropnutrition.com The process typically involves the sequential oxidation of the sulfide first to a sulfoxide (ethyl isobutyl sulfoxide) and then to a sulfone (ethyl isobutyl sulfone). vulcanchem.comsmolecule.com These oxidation reactions are a key component of the broader sulfur cycle, contributing to the transformation of volatile, reduced sulfur compounds into more soluble and oxidized forms, such as sulfate, which can then be utilized by plants and other organisms. cropnutrition.com

The transient nature of this compound as an intermediate is a defining characteristic of its role in the biogeochemical sulfur cycle. Its volatility allows for its diffusion from the site of production, such as anoxic sediments or decomposing organic matter, into the atmosphere or surrounding aqueous environments. annualreviews.org However, its reactivity, particularly its susceptibility to oxidation, means that it is unlikely to persist for long periods. researchgate.netmdpi.com This rapid turnover is a common feature of many VSCs, which collectively contribute to the flux of sulfur through various environmental compartments.

Advanced Analytical Methodologies for Characterization and Study of Ethyl Isobutyl Sulfide

Chromatographic Separation Techniques for Complex Mixtures

Gas Chromatography (GC) Coupled with Various Detectors (e.g., FID, TCD)

Gas chromatography (GC) is the principal analytical technique for the separation and quantification of volatile sulfur compounds like ethyl isobutyl sulfide (B99878). vulcanchem.com The compound's volatility makes it an ideal candidate for GC analysis, where it can be separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. cloudfront.net In industrial and research settings, GC provides reliable identification through characteristic retention times under standardized conditions. vulcanchem.com

Common detectors used in conjunction with GC for this purpose include:

Flame Ionization Detector (FID): The FID is highly sensitive to organic compounds containing carbon-hydrogen bonds. While it offers excellent sensitivity, it is not selective for sulfur compounds and will respond to co-eluting hydrocarbons.

Thermal Conductivity Detector (TCD): The TCD is a universal detector that responds to any compound with a thermal conductivity different from the carrier gas. It is generally less sensitive than the FID and is typically used for analyzing higher concentration samples or when a non-destructive detector is required.

For enhanced selectivity and sensitivity towards sulfur compounds at trace levels (parts-per-million or parts-per-billion), a Sulfur Chemiluminescence Detector (SCD) is often preferred. sgs.comsgs.com This detector provides a highly specific and equimolar response to sulfur-containing molecules, making it invaluable for analyzing complex samples where interferences from non-sulfur compounds are a concern. sgs.com

Table 1: Comparison of Common GC Detectors for Sulfide Analysis

Detector Principle Selectivity Sensitivity Typical Application for Ethyl Isobutyl Sulfide
Flame Ionization (FID) Measures ions produced during combustion of organic compounds in a hydrogen flame. Non-selective (responds to most organic compounds). High (ng-pg range). Quantification in relatively simple mixtures where hydrocarbon interference is minimal.
Thermal Conductivity (TCD) Measures the change in thermal conductivity of the carrier gas caused by the analyte. Universal (responds to all compounds). Low (µg-ng range). Analysis of high-concentration samples; less common for trace analysis.
Sulfur Chemiluminescence (SCD) Measures light emitted from the reaction of sulfur compounds with ozone after combustion. Highly selective for sulfur compounds. Very High (pg-fg range). Trace-level analysis in complex matrices like fuels and environmental samples. sgs.com

High-Resolution Gas Chromatography and Two-Dimensional Gas Chromatography

For highly complex samples containing numerous isomers or compounds with similar boiling points, conventional single-column GC may not provide adequate separation. In such cases, advanced techniques are employed.

High-Resolution Gas Chromatography: This is typically achieved using long, narrow-bore capillary columns (e.g., 50-100 m length, 0.1-0.25 mm internal diameter). These columns offer a very high number of theoretical plates, resulting in superior separation efficiency and the ability to resolve closely eluting peaks.

Two-Dimensional Gas Chromatography (GCxGC): This powerful technique utilizes two different columns with orthogonal separation mechanisms (e.g., a non-polar column followed by a polar column). The effluent from the first-dimension column is trapped and then periodically injected onto the second-dimension column for a rapid, secondary separation. This results in a structured two-dimensional chromatogram with significantly enhanced peak capacity and resolving power, making it suitable for the detailed characterization of complex hydrocarbon and sulfur-containing mixtures found in crude oil or alcoholic beverages. cloudfront.net

Liquid Chromatography (LC) for Non-Volatile Sulfur Species

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating compounds, but its application is generally limited by the volatility and thermal stability of the analytes. tandfonline.com For volatile, low-molecular-weight alkyl sulfides like this compound (molecular weight 118.24 g/mol ), gas chromatography is considered the superior method. tandfonline.comtandfonline.com

However, HPLC is the preferred method for analyzing non-volatile, thermally labile, or high-molecular-weight sulfur species. tandfonline.comnih.gov This includes compounds such as sulfoxides and sulfones, which can be products of this compound oxidation, as well as other sulfur-containing compounds like thiols, sulfites, and organosulfates. vulcanchem.comrsc.orgacs.org Various HPLC methods involve pre-column or post-column derivatization to attach a chromophore or fluorophore to the sulfur compounds, enabling sensitive detection by UV-Vis or fluorescence detectors. nih.govrsc.orgnih.gov This approach allows for the simultaneous analysis of various biological sulfur compounds, though it is not the primary method for analyzing this compound itself. nih.gov

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the definitive identification of this compound, providing information on its molecular weight and structural features through fragmentation analysis. vulcanchem.com It is most powerfully applied when coupled with a chromatographic separation technique, typically GC-MS. vulcanchem.com

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry

When coupled with Gas Chromatography (GC-MS), mass spectrometry provides a distinctive fragmentation pattern that serves as a spectral fingerprint for this compound. vulcanchem.com

Electron Ionization (EI): This is a hard ionization technique that bombards the analyte molecule with high-energy electrons (typically 70 eV), leading to extensive and reproducible fragmentation. The resulting mass spectrum contains a molecular ion (M+) peak and numerous fragment ions. For this compound (C₆H₁₄S), the fragmentation pattern can reveal the structure. Common fragmentation pathways for sulfides include cleavage of the carbon-sulfur bond and α-cleavage (cleavage of the bond adjacent to the sulfur atom).

Chemical Ionization (CI): This is a softer ionization technique that uses a reagent gas (e.g., methane, isobutane) to ionize the analyte through proton transfer or adduction. CI typically produces a less fragmented spectrum, with a more abundant protonated molecule [M+H]⁺. This is useful for confirming the molecular weight of the compound when the molecular ion is weak or absent in the EI spectrum. iaea.org

Table 2: Characteristic GC-MS Data for this compound

Parameter Value / Description Source
Molecular Formula C₆H₁₄S nih.gov
Molecular Weight 118.24 g/mol nih.gov
Ionization Mode Electron Ionization (EI) nih.gov
Top Peak (Base Peak) m/z 75 nih.gov
Other Significant Peaks m/z 61, 89 (M-29), 118 (M+) nih.govmiamioh.edu

Data derived from public spectral libraries.

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis

High-Resolution Mass Spectrometry (HRMS), such as that performed on Time-of-Flight (TOF) or Orbitrap instruments, provides highly accurate mass measurements (typically with errors < 5 ppm). acs.orgd-nb.info This capability is crucial for unambiguously determining the elemental composition of an unknown compound from its exact mass. d-nb.infonih.gov

For this compound (C₆H₁₄S), HRMS can easily distinguish it from other compounds that might have the same nominal mass but a different elemental formula. Furthermore, HRMS is essential for analyzing isotopic patterns. Sulfur has a significant natural isotope, ³⁴S, with an abundance of approximately 4.21%. In a mass spectrum, this results in a characteristic M+2 peak (a peak at two mass units higher than the monoisotopic molecular ion) with an intensity of about 4-5% relative to the M+ peak (containing ³²S). Observing this isotopic signature provides strong evidence for the presence of a single sulfur atom in the molecule, a key feature in the identification of organosulfur compounds. acs.org The combination of accurate mass measurement and tandem mass spectrometry (MS/MS) capabilities in HRMS instruments allows for detailed structural elucidation of organosulfur compounds even in complex mixtures. acs.orgnih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of molecules by analyzing their fragmentation patterns. In an MS/MS experiment, precursor ions of a specific mass-to-charge ratio (m/z) are selected and then subjected to collision-induced dissociation (CID), causing them to break apart into smaller product ions. The analysis of these product ions provides valuable information about the original molecule's connectivity and functional groups.

For aliphatic sulfides like this compound, fragmentation in electron ionization (EI) mass spectrometry typically involves homolytic cleavages of C-C and C-S bonds. researchgate.net While specific MS/MS fragmentation data for this compound is not extensively detailed in the available literature, general principles of mass spectrometry of sulfides can be applied. The fragmentation of related chloroethylvinyl compounds often shows the loss of the chloroethyl group ([M - CH2CH2Cl]+). researchgate.net In a similar vein, the fragmentation of this compound would likely involve the cleavage of the ethyl and isobutyl groups, as well as the C-S bond.

The process of tandem mass spectrometry is crucial for differentiating complex polymer architectures and can be applied to smaller molecules to understand their structural intricacies. mdpi.com The technique allows for the investigation of polymer sequences and architectures based on the distinct fragmentation patterns of selected precursor ions. mdpi.com These fragmentation pathways can be either charge-induced or charge-remote, leading to characteristic cleavages of the molecular backbone. mdpi.com

Table 1: Potential Fragmentation Pathways in MS/MS of this compound

Precursor Ion (m/z) Potential Product Ions (m/z) Neutral Loss
118 89 C2H5 (Ethyl radical)
118 61 C4H9 (Isobutyl radical)
118 57 C2H5S (Ethylthio radical)
118 29 C4H9S (Isobutylthio radical)

Note: This table represents theoretical fragmentation patterns based on the structure of this compound and general fragmentation rules for sulfides. Actual fragmentation may vary based on experimental conditions.

Direct Injection Mass Spectrometry Techniques

Direct injection mass spectrometry is a rapid method for analyzing samples without prior chromatographic separation. kpfu.runih.gov This technique is particularly useful for the analysis of major components in a sample and can be applied to volatile organic compounds. kpfu.ruflenviro.com In the context of this compound, direct injection into a mass spectrometer, often coupled with a gas chromatograph (GC/MS), can provide a quick identification and quantification of the compound. nih.gov

The Environmental Protection Agency (EPA) Method 8260B includes direct injection as a valid sample introduction technique for volatile organic compounds, including sulfides. shimadzu.com This approach is suitable for a wide range of sample matrices. While direct injection is simple and fast, it may be less suitable for complex mixtures where chromatographic separation is necessary to resolve individual components. kpfu.ru For low-level impurity analysis, more sensitive techniques involving preconcentration might be required. nih.gov

Spectroscopic Characterization Methods

Fourier Transform Infrared (FTIR) spectroscopy is a non-destructive technique used to identify functional groups within a molecule. airhygiene.comthermofisher.com It operates by passing infrared radiation through a sample and measuring the absorption at different wavelengths. thermofisher.com The resulting spectrum displays absorption bands corresponding to specific molecular vibrations, effectively creating a "molecular fingerprint" of the compound. thermofisher.com

For this compound, the FTIR spectrum would exhibit characteristic absorption bands for C-H and C-S stretching and bending vibrations. While a specific FTIR spectrum for this compound is available in databases, detailed interpretation in research literature is limited. nih.gov However, studies on related alkyl sulfides, such as isobutyl methyl sulfide, provide insights into the expected spectral regions. oup.com The C-S stretching vibrations in alkyl sulfides are typically observed in the region of 600-800 cm⁻¹. oup.com The analysis of these vibrations can also provide information about the conformational isomers present. oup.comoup.com

Table 2: Expected FTIR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
C-H (Alkyl) Stretching 2850-2960
C-H (Alkyl) Bending 1365-1470
C-S Stretching 600-800

Note: The exact positions of the absorption bands can be influenced by the molecular environment and conformational state.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. defence.gov.au It provides detailed information about the chemical environment of atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), within a molecule. pressbooks.pub

For this compound (CH₃CH₂SCH₂CH(CH₃)₂), the ¹H NMR spectrum would show distinct signals for the different types of protons present. The ethyl group would exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-CH₂-S-). The isobutyl group would show a doublet for the two methyl protons (-CH(CH₃)₂), a multiplet for the methine proton (-CH-), and a doublet for the methylene protons (-S-CH₂-).

The ¹³C NMR spectrum would similarly provide signals for each unique carbon atom in the molecule. nih.gov While specific research articles detailing the NMR analysis of this compound are not prevalent, spectral data is available in chemical databases. nih.gov Studies on similar compounds, like alkyl vinyl sulfides, demonstrate the utility of NMR in understanding electronic effects and long-range coupling through the sulfur atom. acs.org

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Protons Multiplicity Predicted Chemical Shift (δ, ppm)
-S-CH₂-CH₃ Quartet ~2.5
-S-CH₂-CH(CH₃)₂ Doublet ~2.4
-CH(CH₃)₂ Multiplet ~1.8
-S-CH₂-CH₃ Triplet ~1.2
-CH(CH₃)₂ Doublet ~1.0

Note: Predicted chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. csir.co.za It provides information about molecular vibrations and is particularly useful for studying C-S and S-S bonds in sulfur-containing compounds. oup.com The technique has been successfully applied to study the conformations of molecules like isobutyl methyl sulfide in different physical states (liquid and solid). oup.comoup.com

In the case of this compound, Raman spectroscopy would be instrumental in analyzing the C-S stretching frequencies, which are sensitive to the rotational isomerism around the C-C and C-S bonds. oup.com By comparing the Raman spectra of the liquid and solid states, it is possible to identify the conformations that persist in the crystalline phase. oup.com For instance, in a study of related alkyl sulfides, specific Raman lines were assigned to different conformational forms. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.) for Detailed Structural Confirmation

Surface-Sensitive Analytical Techniques for Interfacial Chemistry

The study of the interfacial chemistry of this compound, particularly its interaction with surfaces, necessitates the use of surface-sensitive analytical techniques. These methods probe the outermost atomic layers of a material, providing information about composition, chemical state, and spatial distribution of species at the interface. researchgate.netnih.gov

Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) are powerful for this purpose. eag.comcarleton.edu XPS, also known as ESCA (Electron Spectroscopy for Chemical Analysis), can determine the elemental composition and, importantly, the chemical (oxidation) state of elements on a surface. eag.com This would be particularly useful for studying the oxidation of the sulfide group in this compound on a material's surface. researchgate.net AES provides compositional information from the very near-surface region (typically 1-5 atomic monolayers) and can be used for sub-micron mapping of elemental distributions. carleton.edu

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of elements within a material. mdpi.comeag.com The method involves irradiating a sample with a beam of X-rays while measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material. eag.comfrontiersin.org The binding energy of the emitted photoelectrons can be calculated, which is characteristic of each element. mdpi.com Furthermore, shifts in these binding energies provide detailed information about the oxidation state and local chemical environment of the detected elements. eag.com

For the analysis of this compound, XPS can unequivocally identify the presence of carbon and sulfur. Crucially, it can distinguish the sulfide state from other sulfur oxidation states, such as sulfones or sulfates, which might be present as contaminants or degradation products. eag.com While direct XPS studies on this compound are not prominent in the literature, the analysis of sulfur-containing compounds is well-established. The S 2p peak is the primary region of interest. Due to spin-orbit coupling, this peak is a doublet (S 2p₃/₂ and S 2p₁/₂). thermofisher.com The binding energy for a sulfide is distinctly different from that of a thiol or a sulfate (B86663). thermofisher.comthermofisher.com

Table 1: Typical Binding Energies for Different Sulfur Chemical States via XPS Charge referenced to adventitious C1s peak at 284.8 eV.

Chemical StateApproximate Binding Energy S 2p₃/₂ (eV)
Metal Sulfide~161.5
Thiol (R-SH)~164.0
Sulfite (SO₃²⁻)~166.5
Sulfate (SO₄²⁻)~169.0
Data sourced from Thermo Fisher Scientific XPS resources. thermofisher.comthermofisher.com

In a hypothetical XPS analysis of a surface treated with this compound, the detection of a sulfur S 2p peak at approximately 162-164 eV would confirm its presence in the sulfide form. High-resolution scans of the C 1s region would further allow for the identification of C-S, C-C, and C-H bonds, confirming the compound's molecular integrity on the surface.

Scanning Auger Microscopy (SAM) and Analytical Scanning Electron Microscopy (SEM) for Surface Topography and Composition

Scanning Auger Microscopy (SAM) and Scanning Electron Microscopy (SEM) are powerful techniques for characterizing the surface of materials. researchgate.net Both use a focused electron beam to scan the sample surface, but they detect different signals to provide complementary information. nasa.gov

Scanning Electron Microscopy (SEM) produces high-resolution images of a sample's surface topography by detecting secondary electrons emitted from the surface atoms by the electron beam. wikipedia.org It excels at visualizing surface features with a great depth of field. wikipedia.org When coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), analytical SEM can also provide elemental composition maps of the surface, though with a larger interaction volume (deeper penetration) than true surface techniques. mdpi.comencyclopedia.pub For a sample containing this compound, SEM could visualize the morphology of the substrate it is adsorbed on, while SEM-EDX could map the distribution of sulfur, albeit with limited sensitivity for trace amounts. mdpi.com

Scanning Auger Microscopy (SAM) , also known as Auger Electron Spectroscopy (AES), provides elemental composition of the top few nanometers of a surface. philips.comcontractlaboratory.com It analyzes the energy of Auger electrons, which are emitted in a process following the electron-beam excitation of surface atoms. contractlaboratory.com Because Auger electrons have characteristic energies for each element, SAM can identify the elements present on the immediate surface. By scanning the electron beam, it can generate high-spatial-resolution elemental maps. nasa.govphilips.com SAM would be highly effective in confirming that sulfur from this compound is localized on the outermost surface of a material. researchgate.net

Table 2: Comparison of SEM and SAM for Surface Analysis

FeatureScanning Electron Microscopy (SEM)Scanning Auger Microscopy (SAM/AES)
Primary Signal Secondary Electrons, Backscattered ElectronsAuger Electrons
Primary Information Surface Topography, MorphologyElemental Composition of the Surface
Analysis Depth Microns (for imaging), >1 µm (for EDX)0.5 - 5 nm
Detection Limit ~0.1% (for EDX)~0.1 atomic %
Key Advantage High-resolution imaging of 3D featuresHigh surface sensitivity, chemical state info (sometimes)
Information compiled from various technical sources. nasa.govwikipedia.orgmdpi.comphilips.com

Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) for Surface Morphology at the Nanoscale

For investigating surface morphology at the atomic or molecular level, Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) are the leading techniques. researchgate.net Both operate by scanning a sharp probe over a surface to create a three-dimensional image.

Atomic Force Microscopy (AFM) generates a topographical map by "feeling" the surface with a mechanical probe. surfacesciencewestern.compressbooks.pub The probe, a sharp tip on a flexible cantilever, is scanned across the sample, and the forces between the tip and the surface cause the cantilever to deflect. pressbooks.pub This deflection is monitored by a laser to create the image. A key advantage of AFM is its ability to image nearly any type of surface, including polymers, glass, and biological materials, as it does not require the sample to be electrically conductive. surfacesciencewestern.compressbooks.pub It can be used to visualize individual or clustered molecules of this compound adsorbed on a substrate. researchgate.net

Scanning Tunneling Microscopy (STM) , the predecessor to AFM, operates by measuring a quantum tunneling current between its conductive tip and a conductive sample surface. researchgate.net This reliance on electrical conductivity limits its application to metals and semiconductors. While providing true atomic resolution on ideal surfaces, it would not be suitable for directly imaging a non-conductive organic molecule like this compound itself, unless it was adsorbed on a conductive substrate in a way that its electronic properties could be probed.

Table 3: Comparison of AFM and STM for Nanoscale Morphology

FeatureAtomic Force Microscopy (AFM)Scanning Tunneling Microscopy (STM)
Operating Principle Measures interatomic forces between tip and sample.Measures quantum tunneling current between tip and sample.
Sample Requirement No conductivity requirement.Must be electrically conductive or semi-conductive.
Resolution Near-atomic to nanometer scale.Can achieve true atomic resolution.
Imaging Environment Air, liquid, or vacuum.Typically requires ultra-high vacuum.
Applicability to this compound Ideal for imaging molecular morphology on any substrate.Not suitable for imaging the molecule directly.
Information compiled from various technical sources. researchgate.netsurfacesciencewestern.compressbooks.pub

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) for Surface Molecular Mapping

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is an extremely sensitive surface analysis technique capable of detecting elements and molecules on a sample's surface with detection limits in the parts-per-million (ppm) to parts-per-billion (ppb) range. jordilabs.com The technique works by bombarding the surface with a pulsed primary ion beam, which causes atoms and molecular fragments (secondary ions) from the outermost monolayer to be sputtered into a vacuum. carleton.eduphi.comeag.com These ejected ions are then accelerated into a "time-of-flight" mass analyzer, where they are separated based on their mass-to-charge ratio, as lighter ions travel faster and reach the detector sooner than heavier ions. carleton.edumeasurlabs.com

This process generates a high-mass-resolution spectrum of the molecules and elements present on the surface. phi.com A key strength of TOF-SIMS is its ability to perform chemical mapping. By rastering the primary ion beam across the sample, a full mass spectrum is acquired at every pixel, allowing for the creation of images that show the spatial distribution of specific chemical species, such as the molecular ion of this compound or its characteristic fragments. jordilabs.comphi.com This makes TOF-SIMS an invaluable tool for determining not just the presence, but also the location and distribution of this compound contamination or functionalization on a surface. researchgate.net

Table 4: Key Capabilities of TOF-SIMS Analysis

CapabilityDescription
High Surface Sensitivity Analyzes the top 1-2 molecular layers of a material. phi.com
Molecular Information Detects intact molecular ions and characteristic fragments, providing structural information. carleton.edu
Trace Element Detection All elements from H to U can be detected, often at ppm levels. measurlabs.com
Chemical Imaging Provides high-resolution maps of the lateral distribution of elements and molecules. phi.com
Retrospective Analysis A full mass spectrum is stored for each pixel, allowing for later analysis of any species of interest. carleton.edu

Sample Preparation and Derivatization Strategies for Enhanced Analysis

The accurate and sensitive detection of volatile sulfur compounds like this compound often requires pre-concentration and sample cleanup to remove matrix interference and increase analyte concentration to levels detectable by analytical instrumentation.

Solid-Phase Microextraction (SPME) and Fabric Phase Sorptive Extraction (FPSE)

Solid-Phase Microextraction (SPME) is a widely used, solvent-free sample preparation technique that integrates extraction, concentration, and sample introduction into a single step. d-nb.infomdpi.com It employs a fused silica (B1680970) fiber coated with a thin layer of a sorbent polymer. d-nb.info The fiber is exposed to the headspace above a sample or directly immersed in a liquid sample, where analytes partition from the sample matrix into the fiber coating. mdpi.comoup.com After an equilibrium or pre-equilibrium period, the fiber is withdrawn and transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis. The choice of fiber coating is critical and depends on the polarity and volatility of the analyte. For volatile sulfur compounds, coatings like Carboxen/Polydimethylsiloxane (CAR/PDMS) are often effective. d-nb.infomdpi.com SPME is particularly useful for analyzing trace levels of volatile compounds in complex matrices. mdpi.com

Fabric Phase Sorptive Extraction (FPSE) is a more recent development in sorbent-based microextraction that addresses some limitations of SPME. mdpi-res.com FPSE utilizes a flexible fabric substrate (e.g., cellulose (B213188) or fiberglass) chemically coated with a sol-gel derived sorbent. blogspot.commdpi.com This design provides a much higher sorbent loading and a larger primary contact surface area compared to the small amount on an SPME fiber. mdpi-res.commdpi.com The permeable nature of the fabric and the porous sorbent structure facilitate rapid extraction equilibrium. mdpi.com The flexible FPSE media can be directly inserted into various sample types. nih.gov After extraction, analytes are typically back-extracted using a small volume of an appropriate solvent, which is then injected into the analytical instrument. This approach can lead to higher extraction sensitivity and preconcentration factors. nih.gov

Table 5: Comparison of SPME and FPSE

FeatureSolid-Phase Microextraction (SPME)Fabric Phase Sorptive Extraction (FPSE)
Format Coated Fused Silica FiberSorbent-Coated Flexible Fabric Sheet
Sorbent Loading Low (~0.5 µL)High
Surface Area LowHigh
Extraction Principle Equilibrium-driven partitioningCombines equilibrium and exhaustive extraction
Analyte Desorption Thermal Desorption (GC) or Solvent Elution (LC)Solvent Back-Extraction
Key Advantage Widely established, easily automatedHigh extraction capacity and sensitivity, flexible format
Information compiled from various technical sources. mdpi.commdpi.commdpi-res.commdpi.comnih.gov

Chemical Derivatization for Improved Chromatographic Separation and Spectrometric Detection

Chemical derivatization is a strategy used to modify an analyte's chemical structure to enhance its analytical properties. mdpi.com For volatile sulfur compounds, derivatization can serve several purposes: to stabilize highly reactive compounds (especially thiols), to increase molecular weight and reduce volatility for compatibility with liquid chromatography (LC), or to introduce a functional group that improves detectability by UV, fluorescence, or mass spectrometry (MS) detectors. mdpi.comfrontiersin.orgchromatographyonline.com

While this compound is relatively stable compared to a thiol, its detection at trace levels can be challenging. Derivatization could be employed to improve its ionization efficiency for mass spectrometry or its separation from matrix components. For instance, a derivatizing agent could be used to selectively react with the sulfide moiety, attaching a tag that is easily ionized in an electrospray source for LC-MS analysis or one that has a strong response in an electron capture detector (ECD) for GC analysis. frontiersin.org

Common derivatization agents for sulfur compounds, particularly thiols, include 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) and 4,4′-dithiodipyridine (DTDP). frontiersin.org The derivatization of thiols with DTDP, for example, increases their hydrophobicity and enhances their signal in positive-mode electrospray ionization mass spectrometry (ESI-MS). frontiersin.org Although different reagents might be required for a sulfide, the underlying principles remain the same: modifying the analyte to make it easier to separate and detect. mdpi.comresearchgate.net

Table 6: Goals of Chemical Derivatization for Sulfur Compound Analysis

GoalRationale
Improve Stability Convert reactive functional groups (e.g., -SH) into more stable derivatives to prevent loss during sample workup. mdpi.com
Enhance Detectability Introduce a chromophore for UV detection, a fluorophore for fluorescence detection, or an easily ionizable group for MS. mdpi.comchromatographyonline.com
Improve Chromatographic Behavior Increase volatility for GC analysis (e.g., silylation) or decrease volatility for LC analysis. chromatographyonline.comtcichemicals.com
Increase Extraction Efficiency Modify the analyte's polarity to make it more compatible with a specific extraction solvent or sorbent. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for ethyl isobutyl sulfide, and how do reaction conditions influence yield and purity?

  • Methodological Guidance : Focus on comparing methods such as thiol-ene reactions, nucleophilic substitution (e.g., using isobutyl thiol and ethyl halides), or catalytic sulfide synthesis. Key variables include temperature, solvent choice (polar vs. nonpolar), and catalyst type (e.g., acid/base catalysts). Purification via fractional distillation or chromatography should be validated with spectroscopic data (e.g., GC-MS, 1^1H/13^13C NMR) to confirm purity .
  • Data Consideration : Tabulate yields, reaction times, and impurity profiles under varying conditions. For reproducibility, document solvent drying protocols and inert atmosphere requirements.

Q. How can this compound be characterized spectroscopically, and what spectral markers distinguish it from structural analogs?

  • Methodological Guidance : Use 1^1H NMR to identify ethyl (triplet at ~1.2 ppm for CH3_3) and isobutyl (multiplet at ~1.8 ppm for CH2_2) groups. IR spectroscopy can confirm S-C bonds (stretching at 600-700 cm1^{-1}). Compare with databases (e.g., NIST Chemistry WebBook) and reference standards to resolve overlaps with similar sulfides like diethyl sulfide .
  • Data Contradictions : Address discrepancies in peak assignments due to solvent effects or conformational isomerism. Validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation.

Q. What are the solubility and stability profiles of this compound in common solvents, and how do these properties affect experimental design?

  • Methodological Guidance : Conduct solubility tests in water, ethanol, hexane, and DMSO. Monitor stability under acidic/basic conditions or oxidative environments (e.g., H2_2O2_2) via TLC or HPLC. For air-sensitive experiments, use Schlenk lines or gloveboxes .
  • Data Interpretation : Report partition coefficients (logP) and degradation half-lives. Note solvent compatibility for reactions involving sensitive reagents (e.g., Grignard).

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in radical-mediated or transition-metal-catalyzed reactions?

  • Methodological Guidance : Use DFT calculations to model transition states in S-H bond activation or sulfur-centered radical formation. Validate with kinetic studies (e.g., UV-Vis monitoring of intermediates) and isotopic labeling (e.g., 34^{34}S) to trace pathways .
  • Data Analysis : Compare computed activation energies with experimental Arrhenius plots. Highlight discrepancies between theoretical models and observed regioselectivity.

Q. How does this compound interact with biological or environmental systems, and what analytical methods quantify its persistence or toxicity?

  • Methodological Guidance : For environmental studies, employ LC-MS/MS to detect degradation products in water or soil. Use in vitro assays (e.g., Ames test) to assess mutagenicity. For air quality, pair gas chromatography with sulfur-specific detectors (e.g., FPD) .
  • Data Challenges : Address false positives in sulfur detection due to matrix interference. Calibrate against certified reference materials (CRMs) for trace analysis.

Q. What role does this compound play in material science applications, such as self-assembled monolayers (SAMs) or polymer modification?

  • Methodological Guidance : Study SAM formation on gold surfaces using AFM or XPS to analyze sulfur-gold bonding. For polymer composites, evaluate thermal stability via TGA and mechanical properties with DMA. Compare with other thiols/sulfides for structure-property relationships .
  • Data Interpretation : Correlate sulfur chain length (ethyl vs. isobutyl) with monolayer density or polymer crosslinking efficiency.

Contradictions and Validation

Q. How can researchers resolve conflicting reports on the catalytic activity of this compound in asymmetric synthesis?

  • Methodological Guidance : Replicate experiments under standardized conditions (e.g., solvent purity, catalyst loading). Use enantiomeric excess (ee) measurements (e.g., chiral HPLC) and crystallography to verify stereochemical outcomes. Cross-reference with peer-reviewed protocols to isolate variables like moisture or oxygen sensitivity .
  • Critical Analysis : Publish negative results to clarify limitations (e.g., substrate scope restrictions).

Q. What computational and experimental approaches validate the proposed degradation pathways of this compound under UV irradiation?

  • Methodological Guidance : Combine LC-HRMS for identifying photoproducts (e.g., sulfoxides, sulfones) with TD-DFT to simulate UV-Vis spectra. Use radical traps (e.g., TEMPO) to confirm reactive intermediates .
  • Data Synthesis : Tabulate quantum yields and half-lives across pH and light intensities. Highlight discrepancies between lab-scale and real-world conditions.

Ethical and Reproducibility Considerations

  • Peer Review : Ensure raw data (e.g., spectral files, kinetic curves) are archived in repositories like Zenodo for independent validation .
  • Safety Protocols : Document handling precautions for sulfide toxicity and flammability, referencing OSHA or ACS guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.